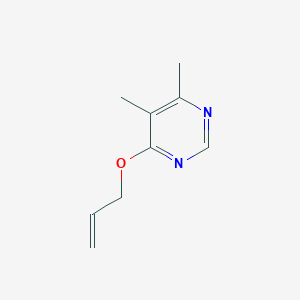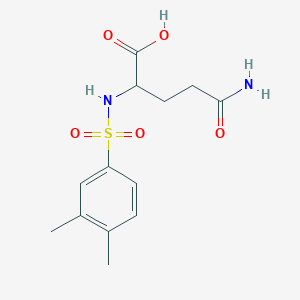
(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H18F3N5O2 and its molecular weight is 417.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Phytotoxic Screening
Compounds with structural similarities to the specified chemical, particularly those incorporating pyrazoline derivatives, have been synthesized and evaluated for their antimicrobial and phytotoxic activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents and exploring their effects on plant growth, which could have implications for agricultural and pharmaceutical applications (Amara Mumtaz et al., 2015).
Crystal Structure Analysis
Research into similar compounds has also involved the synthesis and crystal structure analysis, providing valuable information on the molecular configurations and potential interactions of these compounds. Such analyses are crucial for understanding the chemical properties and potential applications of these molecules in various scientific domains (Ziqing Cao et al., 2010).
Molecular Interaction Studies
Some studies have focused on the molecular interactions of similar compounds with specific receptors, shedding light on their potential therapeutic applications. For instance, compounds with structural features akin to the specified chemical have been investigated for their interactions with cannabinoid receptors, contributing to the development of new therapeutic agents (J. Shim et al., 2002).
Anticancer Evaluation
The synthesis of related compounds and their evaluation as anticancer agents represent another significant area of research. Such studies explore the potential of these molecules in inhibiting cancer cell growth, offering prospects for the development of new anticancer drugs (R. S. Gouhar et al., 2015).
Antifungal and Antibacterial Agents
Research into compounds structurally similar to the specified molecule has also included their synthesis and evaluation for antifungal and antibacterial activities. These studies are pivotal in the search for new antimicrobial agents to combat resistant strains of bacteria and fungi (P. Sanjeeva et al., 2022).
Eigenschaften
IUPAC Name |
[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2/c21-20(22,23)15-6-2-1-5-14(15)19(29)28-9-3-4-13(12-28)10-17-26-18(27-30-17)16-11-24-7-8-25-16/h1-2,5-8,11,13H,3-4,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGESZMAIHNQWND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2388477.png)

![6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388482.png)


![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2388487.png)
![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)


![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)
